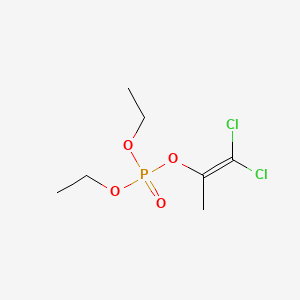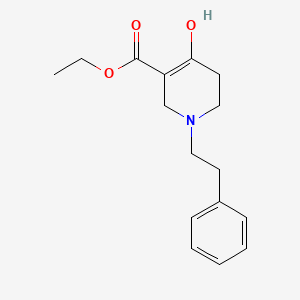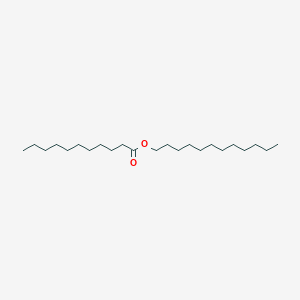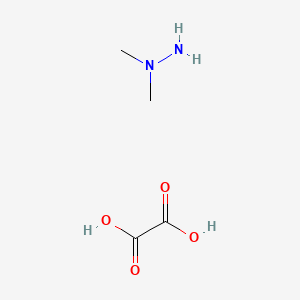
1,1-Dimethylhydrazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylhydrazine oxalate is a chemical compound derived from 1,1-dimethylhydrazine, a colorless, volatile liquid with the molecular formula C₂H₈N₂. This compound is known for its high reactivity and is commonly used in various industrial and scientific applications. The oxalate form is often utilized to stabilize the compound for easier handling and storage.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride . This intermediate can then be reacted with oxalic acid to form 1,1-dimethylhydrazine oxalate.
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Olin Raschig process, which is a well-established method for producing hydrazine derivatives . The process involves the reaction of monochloramine with dimethylamine, followed by purification and conversion to the oxalate form.
化学反応の分析
Types of Reactions: 1,1-Dimethylhydrazine oxalate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as hydrogen peroxide and fuming nitric acid.
Reduction: Can be reduced under specific conditions, although this is less common.
Substitution: Participates in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Acids and Bases: Reacts with acids to form salts and with bases to neutralize them.
Major Products Formed:
Oxidation Products: Nitrosodimethylamine, dimethylformamide.
Substitution Products: Various substituted hydrazines depending on the reactants used.
科学的研究の応用
1,1-Dimethylhydrazine oxalate is widely used in scientific research due to its unique properties:
作用機序
The mechanism of action of 1,1-dimethylhydrazine oxalate involves its interaction with various molecular targets:
Hydrogen Peroxide Formation: The compound generates hydrogen peroxide, which induces oxidative stress in cells.
DNA Damage: Acts as a DNA methylating agent, leading to mutations and potential carcinogenic effects.
Oxidative Stress Response: Triggers stress-response pathways in bacterial cells, such as the activation of katG and soxS promoters.
類似化合物との比較
- Symmetrical Dimethylhydrazine (1,2-Dimethylhydrazine)
- Methylhydrazine
- Dimethylformamide
- Nitrosodimethylamine
特性
CAS番号 |
40141-02-4 |
|---|---|
分子式 |
C4H10N2O4 |
分子量 |
150.13 g/mol |
IUPAC名 |
1,1-dimethylhydrazine;oxalic acid |
InChI |
InChI=1S/C2H8N2.C2H2O4/c1-4(2)3;3-1(4)2(5)6/h3H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
IOVDUJBTVYAHEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
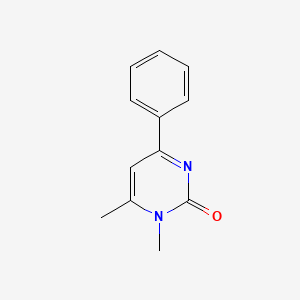
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
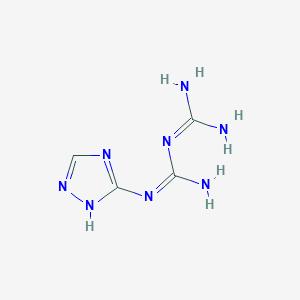
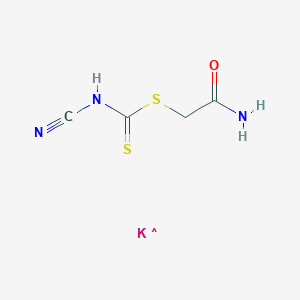

![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
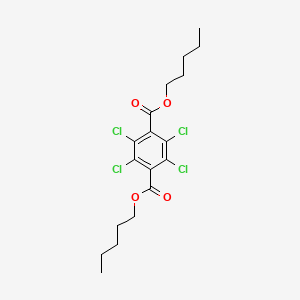
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
